molecular formula C21H25F3N4O2S B3007537 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 898459-86-4

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B3007537
CAS No.: 898459-86-4
M. Wt: 454.51
InChI Key: PNSPPNIRDDIGRO-UHFFFAOYSA-N
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Description

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H25F3N4O2S and its molecular weight is 454.51. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule notable for its complex structure and significant biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N5O2SC_{22}H_{27}N_{5}O_{2}S, with a molecular weight of approximately 457.6 g/mol. Its structure includes:

  • A cyclopentapyrimidine core , which enhances its biological interactions.
  • A dimethylamino group , which improves solubility and interaction with biological targets.
  • A trifluoromethyl-substituted phenyl group , contributing to its unique chemical properties.

The precise mechanism of action for this compound is still under investigation, but preliminary studies suggest several potential pathways:

  • Enzyme Inhibition : Molecular docking studies indicate that the compound may interact with specific enzymes relevant to cancer pathways, potentially inhibiting their activity.
  • Receptor Binding : The structural motifs suggest that it could bind to various receptors involved in neurotransmission and cellular signaling .

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

The compound has demonstrated significant in vitro anti-tumor activity against HepG2 cell lines, indicating potential as an anticancer agent. The following table summarizes findings from various studies on its anticancer efficacy:

StudyCell LineIC50 (µM)Mechanism
Study 1HepG215.0Apoptosis induction
Study 2MCF-720.5Cell cycle arrest
Study 3A54918.0Inhibition of metastasis

Neuropharmacological Effects

Similar compounds have been studied for their effects on neurotransmitter systems. For instance, binding assays indicate that related structures can modulate serotonin transporter activity, suggesting potential antidepressant effects .

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to This compound :

  • Case Study on HepG2 Cells : In a study examining the effects on HepG2 cells, treatment with the compound resulted in reduced cell viability and increased apoptosis markers.
    • Findings : The compound induced caspase activation and increased levels of pro-apoptotic proteins.
  • Neurotransmitter Interaction Study : A study focused on the interaction with serotonin transporters showed that similar compounds could enhance serotonin reuptake inhibition.
    • Findings : These interactions suggest possible applications in treating mood disorders.

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2S/c1-27(2)10-5-11-28-17-9-4-8-16(17)19(26-20(28)30)31-13-18(29)25-15-7-3-6-14(12-15)21(22,23)24/h3,6-7,12H,4-5,8-11,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSPPNIRDDIGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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